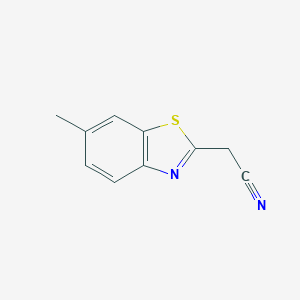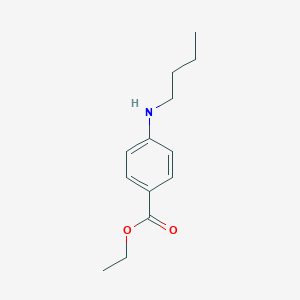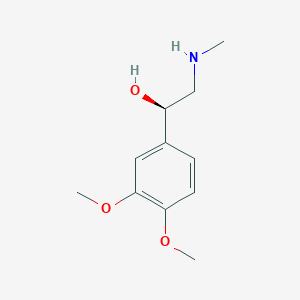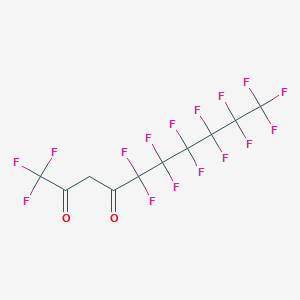
1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated compounds involves the reaction of hexafluorinated precursors with various reagents. For instance, the reaction of 1,1,1,10,10,10-hexafluorodecane-2,4,7,9-tetrone with methyl trifluoroacetate in the presence of LiH leads to a complex product upon treatment with diluted acid, as described in the first paper . This suggests that the synthesis of highly fluorinated diones can involve multiple steps and may yield unexpected products due to the reactivity of the fluorinated intermediates.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be quite complex, as evidenced by the X-ray diffraction study of the reaction product mentioned in the first paper . The structure of the compound formed in this reaction is a tricyclic dione with additional oxygen atoms, indicating a high degree of reactivity and potential for forming cyclic structures. This information can be extrapolated to suggest that the molecular structure of 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodecane-2,4-dione would also be complex and potentially capable of forming stable cyclic structures.
Chemical Reactions Analysis
The chemical reactions involving fluorinated diones can lead to a variety of products, as seen in the unexpected reaction outcomes reported in the first paper . The presence of fluorine atoms can significantly alter the reactivity and the types of reactions that these compounds can undergo. The synthesis of related compounds involves careful control of reaction conditions and the use of specific reagents to direct the outcome.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often unique due to the presence of highly electronegative fluorine atoms. These atoms can affect the solubility, color, and thermal stability of the compounds. For example, the third paper discusses the formation of stable adducts with carboxamides and ureas, leading to changes in solubility and color . This suggests that the hexadecafluorinated dione would also have distinct physical and chemical properties, potentially forming stable adducts and exhibiting unique solubility and stability characteristics.
Aplicaciones Científicas De Investigación
Unexpected Reactions and Synthesis
1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodecane-2,4-dione, though not directly mentioned, is closely related to hexafluorinated compounds explored in scientific research for their unique reactions and synthesis potentials. For example, Chizhov et al. (2001) discovered an unexpected reaction pathway of a hexafluorodecane derivative with methyl trifluoroacetate, leading to novel cyclic compounds, indicative of the complex reactivity of such fluorinated diketones (Chizhov, Ratner, Pashkevich, Antipin, Khrustalev, 2001). Similarly, Przyborowski, Lork, and Röschenthaler (2000) demonstrated a new method for synthesizing fluorinated β-enamino ketones and diketones using perfluoroalkanoyl fluorides, further highlighting the versatility of fluorinated diketones in organic synthesis (Przyborowski, Lork, Röschenthaler, 2000).
Material Science and Polymer Research
In the field of material science and polymer research, fluorinated compounds like 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodecane-2,4-dione serve as critical intermediates. Jing and Hillmyer (2008) explored the synthesis of (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione from L-lactide as a bifunctional monomer for toughening polylactide, a study that underscores the importance of fluorinated diketones in developing high-performance polymers with enhanced properties (Jing, Hillmyer, 2008).
Advanced Materials and Luminescence
Fluorinated diketones also find applications in the development of advanced materials with special optical properties. Dang et al. (2011) synthesized novel holmium (Ho) and praseodymium (Pr) ternary complexes with fluorinated-ligand and 4,5-diazafluoren-9-one, demonstrating the use of fluorinated diketones in creating materials with near-infrared luminescence, beneficial for optoelectronic applications (Dang, Yu, Yu, Wang, Sun, Feng, Fan, Zhang, 2011).
Propiedades
IUPAC Name |
1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F16O2/c11-4(12,2(27)1-3(28)5(13,14)15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNFUONJWJUELL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379791 |
Source


|
| Record name | 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodecane-2,4-dione | |
CAS RN |
147874-76-8 |
Source


|
| Record name | 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)
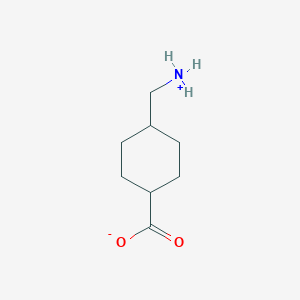
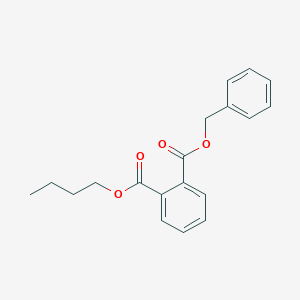
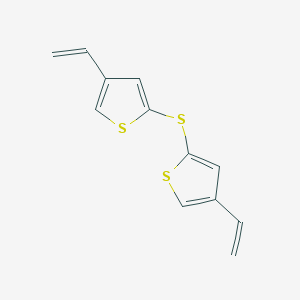
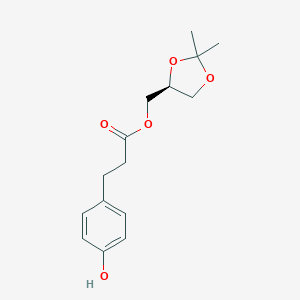
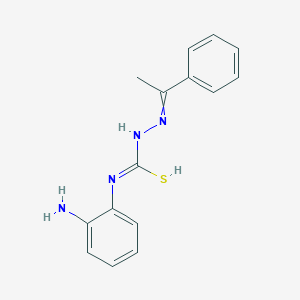
![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
